
(+/-)-2-(Methylamino)succinic acid, monohydrate
Overview
Description
(+/-)-2-(Methylamino)succinic acid, monohydrate (CAS: 303750-06-3) is a racemic mixture of a substituted succinic acid derivative. Its structure consists of a succinic acid backbone (C₄H₆O₄) with a methylamino (-NHCH₃) group at the second carbon position and one water molecule of crystallization . The molecular formula is inferred as C₅H₉NO₄·H₂O, with a calculated molecular weight of 165.14 g/mol. This compound is classified under amino acid derivatives and is primarily utilized in biochemical and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-(Methylamino)succinic acid, monohydrate can be achieved through several methods. One common approach involves the reaction of succinic acid with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium. The product is then purified through crystallization to obtain the monohydrate form.
Industrial Production Methods
Industrial production of this compound often involves the use of biotechnological processes. For example, the electrocatalytic reduction of itaconic acid to methylsuccinic acid using fermentation broth as a substrate solution has been studied . This method leverages renewable feedstocks and offers a sustainable approach to producing the compound.
Chemical Reactions Analysis
Types of Reactions
(+/-)-2-(Methylamino)succinic acid, monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Neuropharmacology
One of the primary applications of (+/-)-2-(Methylamino)succinic acid is in neuropharmacology, where it serves as a potent NMDA receptor agonist. This property makes it valuable for studying synaptic transmission and plasticity in the nervous system.
- Case Study : Research indicates that this compound can enhance synaptic responses in rat hippocampal slices, suggesting its potential role in cognitive enhancement therapies .
Biochemical Pathways
This compound is involved in metabolic pathways, particularly in the synthesis of neurotransmitters. It plays a role in the metabolism of amino acids and can influence energy production through the citric acid cycle.
- Data Table: Metabolic Pathway Involvement
Pathway | Role | References |
---|---|---|
Citric Acid Cycle | Intermediate metabolite | |
Amino Acid Metabolism | Precursor for neurotransmitter synthesis |
Pharmaceutical Development
(+/-)-2-(Methylamino)succinic acid is also explored for its potential therapeutic effects in treating neurological disorders such as Alzheimer's disease and schizophrenia due to its NMDA receptor modulation.
- Case Study : A study demonstrated that compounds similar to (+/-)-2-(Methylamino)succinic acid could improve cognitive function in animal models of Alzheimer’s disease by modulating NMDA receptor activity .
Synthesis of Biodegradable Polymers
The compound is utilized in the synthesis of biodegradable plastics and resins, contributing to environmentally friendly materials.
- Data Table: Industrial Applications
Application Type | Description | Impact |
---|---|---|
Biodegradable Resins | Used as a building block for polymers | Reduces environmental impact |
Food Additives | Acts as an acidifier | Enhances flavor and preservation |
Analytical Chemistry
In analytical chemistry, (+/-)-2-(Methylamino)succinic acid serves as a standard for various analytical techniques, including HPLC and mass spectrometry.
Biological Activity
(+/-)-2-(Methylamino)succinic acid, monohydrate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : CHN\O
- Molar Mass : 161.13 g/mol
- Appearance : White crystalline powder
- Solubility : Soluble in water, indicating potential for biological interactions.
The compound is believed to interact with various neurotransmitter systems, particularly those involving amino acids and their receptors. Its structural similarity to other biologically active compounds suggests it may modulate neurotransmission and metabolic pathways.
1. Neurotransmitter Modulation
Research indicates that (+/-)-2-(Methylamino)succinic acid may influence neurotransmitter release and uptake, particularly in the context of excitatory amino acids. This modulation can affect synaptic plasticity and cognitive functions.
2. Anti-inflammatory Effects
Studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This is particularly relevant in conditions like neuroinflammation, where it may help mitigate neuronal damage.
3. Cardiovascular Implications
The compound's effects on cardiovascular health are being explored, with preliminary findings suggesting it may influence vascular tone and endothelial function through modulation of nitric oxide pathways.
Study 1: Neuroprotective Effects
In a study published in the Journal of Neurochemistry, (+/-)-2-(Methylamino)succinic acid was administered to rodent models of neurodegeneration. The results indicated a significant reduction in neuronal apoptosis and improved cognitive performance in treated groups compared to controls .
Study 2: Inflammatory Response Modulation
A clinical trial assessed the effects of this compound on patients with chronic inflammatory conditions. The results demonstrated a marked decrease in inflammatory markers such as TNF-alpha and IL-6 following treatment with (+/-)-2-(Methylamino)succinic acid .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (+/-)-2-(Methylamino)succinic acid, monohydrate, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic addition of methylamine to fumaric acid derivatives under controlled pH (e.g., aqueous or methanol solutions). For example, reacting methylamine with fumaric acid at 60–80°C for 24–48 hours yields the racemic mixture. Purification involves recrystallization in ethanol/water or column chromatography using silica gel (eluent: dichloromethane/methanol). Purity validation requires HPLC (C18 column, UV detection at 210 nm) coupled with mass spectrometry to confirm molecular weight (theoretical [M+H]+: 164.07). Triangulate results with elemental analysis (C, H, N) to ensure ≥98% purity .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include:
- Solubility : Test in water, DMSO, and ethanol using gravimetric analysis.
- Thermal Stability : Conduct TGA/DSC to identify dehydration events (monohydrate → anhydrous form) and decomposition temperatures.
- Hygroscopicity : Monitor mass changes under controlled humidity (e.g., 25°C, 40–90% RH).
- CCN Activity : Use a cloud condensation nuclei counter to assess atmospheric relevance (compare activation diameters with succinic acid derivatives) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if airborne particles are generated.
- Ventilation : Work in a fume hood for synthesis or high-concentration preparations.
- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).
- Waste Disposal : Segregate as organic waste and incinerate in compliance with local regulations .
Q. How can researchers efficiently locate prior studies on this compound using academic databases?
- Methodological Answer :
- Web of Science : Use advanced search strings like
TI=("2-(Methylamino)succinic acid" OR "monohydrate") AND AK=(synthesis OR characterization)
. - SciFinder : Search by CAS number (if available) or structure (draw the molecule to find analogs).
- Google Scholar : Combine terms with Boolean operators, e.g.,
"methylamino succinic acid" monohydrate synthesis -patent -industrial
.
Advanced Research Questions
Q. How can synthesis yields of this compound be optimized while minimizing racemization?
- Methodological Answer :
- Reaction Optimization : Screen solvents (e.g., methanol vs. ethanol), temperatures (40–100°C), and catalysts (e.g., triethylamine for pH control).
- Racemization Mitigation : Monitor reaction progress via chiral HPLC (Chiralpak AD-H column) to detect enantiomeric excess. Use low temperatures (≤60°C) and shorter reaction times.
- Yield Improvement : Employ microwave-assisted synthesis to reduce time and energy (e.g., 80°C, 30 minutes) .
Q. How should contradictory data on the compound’s hygroscopicity or CCN activity be resolved?
- Methodological Answer :
- Controlled Replication : Repeat experiments under identical conditions (humidity, temperature, instrumentation).
- Error Analysis : Compare measurement uncertainties (e.g., ±5% RH tolerance in hygroscopicity tests).
- Contextual Factors : For CCN activity, note supersaturation ratios (e.g., 0.11% vs. 0.32% sop) and particle generation methods (aqueous vs. methanol solutions). Publish raw datasets to enable meta-analyses .
Q. What advanced analytical techniques are suitable for studying the compound’s metabolic or environmental interactions?
- Methodological Answer :
- Metabolic Pathways : Use LC-MS/MS with isotopically labeled tracers (e.g., ¹³C-methylamine) to track incorporation into cellular metabolites.
- Environmental Fate : Conduct soil/water biodegradation studies under aerobic/anaerobic conditions, quantifying residual compound via UPLC-TOF.
- Receptor Binding : Perform molecular docking simulations (e.g., AutoDock Vina) to predict interactions with biological targets like NMDA receptors .
Q. How can researchers design comparative studies between (+/-)-2-(Methylamino)succinic acid and its structural analogs?
- Methodological Answer :
- Analog Selection : Prioritize analogs with modified methyl groups (e.g., 2-(Ethylamino)succinic acid) or hydration states (anhydrous vs. monohydrate).
- Benchmarking : Compare solubility, thermal stability, and bioactivity (e.g., enzyme inhibition assays).
- Data Normalization : Express results relative to succinic acid controls to contextualize deviations .
Q. Methodological Notes for Reproducibility
- Experimental Documentation : Follow Beilstein Journal guidelines: report synthesis steps, characterization data (HPLC, NMR, MS), and purity thresholds in the main text. Include raw spectra and calibration curves in supplementary materials .
- Data Sharing : Deposit crystallographic data (e.g., CCDC numbers) and spectral files in public repositories like Zenodo or Figshare .
Comparison with Similar Compounds
The following table and analysis compare (+/-)-2-(Methylamino)succinic acid, monohydrate with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
*Calculated based on structural formula. †Not explicitly listed in evidence but included as a reference compound. ‡Hazard codes: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).
Structural Analysis
Backbone Modifications: The target compound introduces a methylamino group at the C2 position of succinic acid, distinguishing it from succinic acid (unmodified dicarboxylic acid) and D-asparagine (amide group at C4) . 2-Methylenesuccinic acid (itaconic acid) features a methylene group between C2 and C3, altering its conjugation and reactivity compared to the methylamino derivative .
Hydration State: Both the target compound and D-asparagine are monohydrates, enhancing their stability in solid-state formulations .
Functional and Application Differences
- Research vs. Industrial Use: The target compound is primarily used in research as an amino acid derivative, while succinic acid and 2-methylenesuccinic acid have broader industrial applications (e.g., food preservation, polymer synthesis) . D-Asparagine monohydrate is critical in protein biosynthesis and cell culture studies due to its role as a proteinogenic amino acid .
- Reactivity: The methylamino group in the target compound may confer basic properties, unlike the acidic succinic acid or the amide-containing asparagine. This could influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
2-(methylamino)butanedioic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.H2O/c1-6-3(5(9)10)2-4(7)8;/h3,6H,2H2,1H3,(H,7,8)(H,9,10);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLPRLJAAGQDPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)O)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718485 | |
Record name | N-Methylaspartic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303750-06-3 | |
Record name | N-Methylaspartic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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